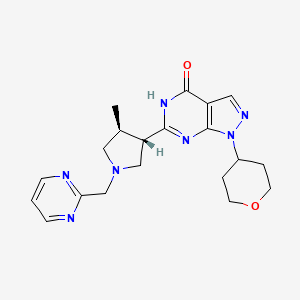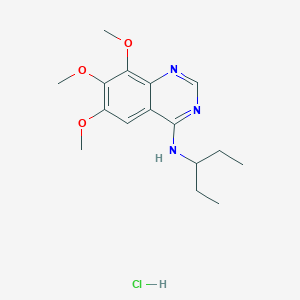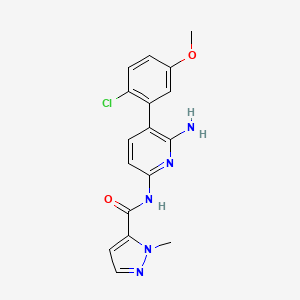
PF-06459988
Übersicht
Beschreibung
PF-06459988 is a small molecule drug developed by Pfizer Inc. It is an orally active, irreversible, and mutant-selective inhibitor of the epidermal growth factor receptor (EGFR) mutant forms, particularly the T790M-containing double mutant EGFRs. This compound has shown high potency and specificity in targeting these mutant forms, making it a promising candidate for cancer research, especially for non-small cell lung cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PF-06459988 involves multiple steps, starting with the preparation of the pyrrolopyrimidine core. The key steps include:
- Formation of the pyrrolopyrimidine core through cyclization reactions.
- Introduction of the chloro and methoxy groups via substitution reactions.
- Coupling of the pyrazole moiety to the pyrrolopyrimidine core.
- Final steps involve the formation of the pyrrolidine ring and the attachment of the acrylamide group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is purified using techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen: PF-06459988 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methoxy- und Pyrazol-Einheiten.
Reduktion: Reduktionsreaktionen können an der Acrylamidgruppe auftreten.
Substitution: Substitutionsreaktionen sind häufig, insbesondere an den Chlor- und Methoxygruppen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Natriummethoxid und Kaliumcarbonat werden für Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit Modifikationen an den Methoxy-, Chlor- und Acrylamidgruppen .
Wissenschaftliche Forschungsanwendungen
PF-06459988 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Werkzeugverbindung zur Untersuchung der Hemmung von EGFR-Mutanten.
Biologie: Hilft beim Verständnis der Rolle von EGFR-Mutationen bei der Krebsentstehung.
Medizin: Untersucht auf sein Potenzial zur Behandlung von nicht-kleinzelligem Lungenkrebs mit EGFR-Mutationen.
Industrie: Einsatz bei der Entwicklung von zielgerichteten Krebstherapien und als Referenzverbindung in der Medikamentenentwicklung
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es irreversibel an die mutierten Formen des epidermalen Wachstumsfaktorrezeptors bindet, insbesondere an die T790M-haltigen Doppelmutanten. Diese Bindung hemmt die Kinaseaktivität des Rezeptors und verhindert nachgeschaltete Signalwege, die Zellwachstum und Überleben fördern. Die hohe Spezifität der Verbindung für mutierte EGFR gegenüber wildtypischen EGFR minimiert Off-Target-Effekte und erhöht ihr therapeutisches Potenzial .
Ähnliche Verbindungen:
Afatinib: Ein weiterer EGFR-Inhibitor, der jedoch eine breitere Aktivität gegenüber wildtypischen und mutierten Formen aufweist.
Osimertinib: Ähnlich wie this compound zielt es auf T790M-Mutanten ab, weist jedoch unterschiedliche pharmakokinetische Eigenschaften auf.
Dacomitinib: Ein irreversibler EGFR-Inhibitor mit Aktivität gegenüber mehreren EGFR-Mutationen.
Einzigartigkeit von this compound: this compound zeichnet sich durch seine hohe Potenz und Selektivität für T790M-haltige doppelte EGFR-Mutanten aus. Seine minimale Aktivität gegenüber wildtypischen EGFR reduziert potenzielle Nebenwirkungen und macht es zu einer gezielteren Therapieoption für Patienten mit spezifischen EGFR-Mutationen .
Wirkmechanismus
PF-06459988 exerts its effects by irreversibly binding to the mutant forms of the epidermal growth factor receptor, particularly the T790M-containing double mutants. This binding inhibits the kinase activity of the receptor, preventing downstream signaling pathways that promote cell proliferation and survival. The compound’s high specificity for mutant EGFRs over wild-type EGFRs minimizes off-target effects and enhances its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Afatinib: Another EGFR inhibitor but with broader activity against wild-type and mutant forms.
Osimertinib: Similar to PF-06459988, it targets T790M mutants but has different pharmacokinetic properties.
Dacomitinib: An irreversible EGFR inhibitor with activity against multiple EGFR mutations.
Uniqueness of this compound: this compound stands out due to its high potency and selectivity for T790M-containing double mutant EGFRs. Its minimal activity against wild-type EGFR reduces potential side effects, making it a more targeted therapy option for patients with specific EGFR mutations .
Eigenschaften
IUPAC Name |
1-[(3R,4R)-3-[[5-chloro-2-[(1-methylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxymethyl]-4-methoxypyrrolidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN7O3/c1-4-15(28)27-7-11(14(9-27)29-3)10-30-18-16-13(20)6-21-17(16)24-19(25-18)23-12-5-22-26(2)8-12/h4-6,8,11,14H,1,7,9-10H2,2-3H3,(H2,21,23,24,25)/t11-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMXWZROLKITMS-RISCZKNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OCC4CN(CC4OC)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OC[C@H]4CN(C[C@@H]4OC)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428774-45-1 | |
| Record name | PF-06459988 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1428774451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06459988 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14768 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-06459988 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IE92SK9EB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes PF-06459988 potentially advantageous compared to first-generation EGFR inhibitors like gefitinib and erlotinib?
A1: this compound demonstrates potent inhibition of EGFR mutants, specifically those with the T790M gatekeeper mutation, which frequently confers resistance to first-generation EGFR inhibitors. [] This mutation is a significant clinical challenge as it drives disease progression in many patients with non-small cell lung cancer (NSCLC). Furthermore, this compound exhibits minimal activity against wild-type EGFR, potentially leading to a reduced risk of side effects often associated with inhibiting the wild-type receptor. [] This selectivity profile is a key advantage of this compound.
Q2: How does this compound interact with EGFR at a molecular level?
A2: this compound acts as an irreversible inhibitor of EGFR. [] While the provided abstracts don't detail the specific binding interactions, they emphasize that this compound was designed to have high affinity for the mutated forms of EGFR, including the double mutants L858R/T790M and Del/T790M. [] This irreversible binding likely involves a covalent interaction between the compound and the active site of the EGFR kinase domain, leading to prolonged inhibition of EGFR signaling.
Q3: What is the significance of the "WT sparing" property of this compound?
A3: "WT sparing" refers to the drug's ability to selectively target mutant EGFR while minimizing the inhibition of wild-type EGFR. [] This selectivity is crucial because wild-type EGFR plays a vital role in normal physiological processes. Inhibition of wild-type EGFR by less selective inhibitors often leads to undesirable side effects that can limit the drug's clinical utility.
Q4: Were there any unique approaches taken in the discovery and development of this compound?
A4: Yes, the researchers employed a distinct "reversible binding optimization" approach during the development of this compound. [] This strategy focused on initially optimizing the reversible binding affinity of the compound to the target EGFR mutants before introducing the irreversible mechanism. By doing so, they aimed to achieve high potency and selectivity for the desired EGFR mutants, leading to the discovery of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



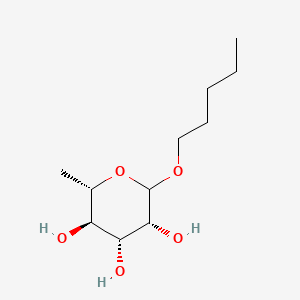

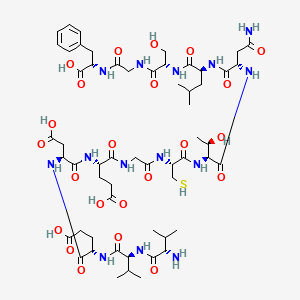
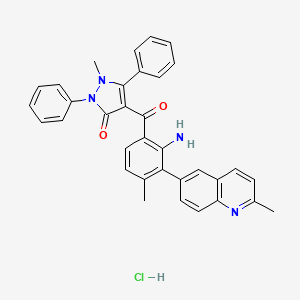
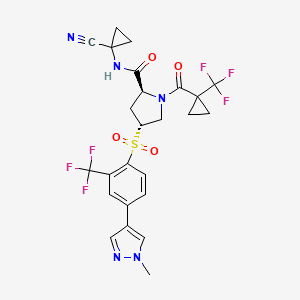

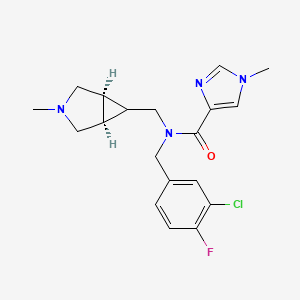

![(2-Ethoxy-2-methylpropanoyl)oxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B609924.png)

